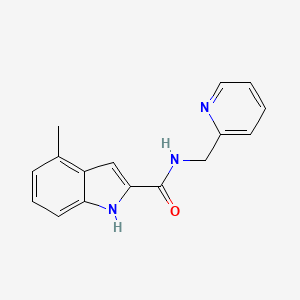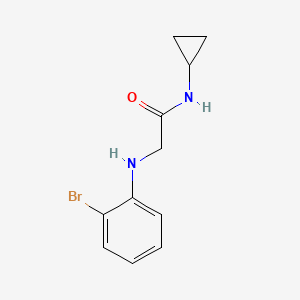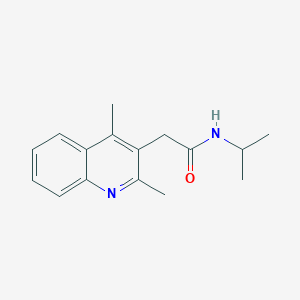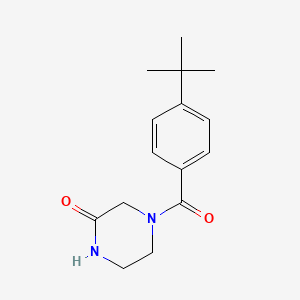
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide, also known as MI2, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. MI2 is a potent inhibitor of the transcription factor MYC, which is frequently overexpressed in cancer cells and plays a critical role in tumorigenesis.
Mécanisme D'action
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide binds to the MYC-MAX heterodimer, which is a complex that regulates the expression of genes involved in cell proliferation and survival. By binding to this complex, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide disrupts the transcriptional activity of MYC, leading to the downregulation of MYC target genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In a mouse model of lymphoma, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide treatment led to a significant reduction in tumor growth and prolonged survival. 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is its specificity for MYC, which makes it a valuable tool for studying the role of MYC in cancer biology. However, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability, which may limit its use in vivo. Additionally, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has not been extensively tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
Future research on 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide as a combination therapy with other anticancer agents. Finally, the role of MYC in cancer biology is still not fully understood, and research on 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide could provide valuable insights into the mechanisms underlying MYC-driven tumorigenesis.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves a series of chemical reactions, including the coupling of 4-methylindole-2-carboxylic acid with pyridine-2-methylamine, followed by the introduction of a carboxamide group through the reaction with isobutyl chloroformate. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been extensively studied in cancer research due to its ability to inhibit MYC, which is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. MYC is frequently overexpressed in many types of cancer, including breast, lung, and colon cancer, and is associated with poor prognosis and resistance to chemotherapy. Inhibition of MYC has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
Propriétés
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-7-14-13(11)9-15(19-14)16(20)18-10-12-6-2-3-8-17-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLERCFFQJLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)



![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)



![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)


